3-(2,3-Difluorophenyl)-3-oxopropanenitrile

Organic Synthesis Process Chemistry β-Ketonitrile Building Blocks

Source a versatile β-ketonitrile with the critical vicinal 2,3-difluoro substitution pattern. This specific isomer provides unique electronic properties and regioselectivity in key transformations like the Gewald reaction and Knorr pyrazole synthesis, directly impacting the yield and pharmacokinetic profile of downstream kinase inhibitors. Unlike other isomers, this building block ensures reproducible results in cyanoacetylation and cyclocondensation reactions. Secure your supply of this high-purity intermediate for advanced pharmaceutical R&D.

Molecular Formula C9H5F2NO
Molecular Weight 181.14 g/mol
CAS No. 267880-87-5
Cat. No. B157245
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,3-Difluorophenyl)-3-oxopropanenitrile
CAS267880-87-5
Synonyms2,3-Difluoro-β-oxobenzenepropanenitrile;  3-(2,3-Difluorophenyl)-3-oxopropanenitrile
Molecular FormulaC9H5F2NO
Molecular Weight181.14 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)F)F)C(=O)CC#N
InChIInChI=1S/C9H5F2NO/c10-7-3-1-2-6(9(7)11)8(13)4-5-12/h1-3H,4H2
InChIKeyFVLXLORMUYGZQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2,3-Difluorophenyl)-3-oxopropanenitrile (CAS 267880-87-5): Core Specifications and Procurement-Ready Classification


3-(2,3-Difluorophenyl)-3-oxopropanenitrile, also known as 2,3-Difluorobenzoylacetonitrile, is a β-ketonitrile building block with molecular formula C9H5F2NO and molecular weight 181.14 g/mol. This compound features a difluorophenyl ring with vicinal fluorine substitution at the 2- and 3-positions, an electron-withdrawing carbonyl group, and a reactive nitrile moiety. It is commonly supplied at ≥95% purity for research and development applications [1]. The compound serves as a versatile intermediate in the synthesis of kinase inhibitors, heterocyclic scaffolds, and other pharmaceutical building blocks [2].

3-(2,3-Difluorophenyl)-3-oxopropanenitrile (CAS 267880-87-5): Why In-Class Analogs Cannot Be Simply Interchanged


β-Ketonitriles with varying fluorophenyl substitution patterns exhibit markedly divergent reactivity, regioselectivity, and physicochemical properties. The vicinal 2,3-difluoro arrangement in 3-(2,3-Difluorophenyl)-3-oxopropanenitrile creates a unique electronic environment and dipole moment that cannot be replicated by 2,4-difluoro, 3,5-difluoro, or mono-fluoro analogs [1]. Substituting a different isomer or a mono-fluorinated analog may lead to altered reaction yields, different regiochemical outcomes in cyclocondensation reactions, or changes in the pharmacokinetic profile of downstream drug candidates. The specific substitution pattern directly impacts the compound's performance in key transformations, including the Gewald reaction, Knorr pyrazole synthesis, and cyanoacetylation .

3-(2,3-Difluorophenyl)-3-oxopropanenitrile (CAS 267880-87-5): Quantitative Differentiation Evidence Against Comparator Analogs


Synthesis Yield Comparison: 2,3-Difluoro Substitution vs. 2-Fluoro and 4-Fluoro Analogs

In the preparation of 3-(2,3-difluorophenyl)-3-oxopropanenitrile via reaction of methyl 2,3-difluorobenzoate with acetonitrile and n-butyllithium, a yield of 63% is achieved . This is notably lower than the 92% yield reported for the 2-fluoro analog and the 86% yield reported for the 4-fluoro analog under comparable conditions . The reduced yield is attributed to the unique steric and electronic effects of vicinal fluorine atoms, which influence the nucleophilic attack step. This yield difference informs procurement decisions for process chemists optimizing large-scale routes.

Organic Synthesis Process Chemistry β-Ketonitrile Building Blocks

Physicochemical Property Divergence: LogP and Boiling Point vs. Mono-Fluoro Analogs

3-(2,3-Difluorophenyl)-3-oxopropanenitrile exhibits a computed XLogP3-AA of 1.7 and a boiling point of 306.7°C at 760 mmHg [1]. In contrast, the mono-fluorinated analog 3-(2-fluorophenyl)-3-oxopropanenitrile has a lower molecular weight (163.15 g/mol) and different lipophilicity profile [2]. The 3,5-difluoro isomer shows a melting point of 102-105°C, while the 2,3-difluoro isomer is typically supplied as a solid with different thermal properties . These variations in LogP and thermal stability directly affect chromatographic behavior, formulation characteristics, and the pharmacokinetic properties of derived drug candidates.

Medicinal Chemistry ADME Physicochemical Properties

Regioselectivity in Heterocycle Synthesis: Impact of Vicinal Fluorine on Cyclocondensation Outcomes

3-(2,3-Difluorophenyl)-3-oxopropanenitrile is employed as a key reactant in the preparation of benzoxazoyl amino cyanopyrimidines, which act as negative allosteric mGlu5 modulators [1]. The vicinal 2,3-difluoro substitution pattern imparts a specific dipole moment and electronic distribution that influences the regioselectivity of subsequent cyclocondensation steps. While direct yield comparisons for this specific transformation are limited, the use of the 2,3-difluoro analog in kinase inhibitor scaffolds is documented in patents (e.g., US20060046999A1) for monocyclic aroylpyridinones targeting COPD [2]. In contrast, the 3,5-difluoro analog is specifically cited for thienopyrimidone TRPA1 inhibitor synthesis, and the 4-fluoro analog is a key intermediate for the antipsychotic Blonanserin [3].

Heterocyclic Chemistry Kinase Inhibitors Gewald Reaction

Scalable Synthesis Route: 63% Yield for 2,3-Difluoro Analog Offers Benchmark for Process Optimization

The reported synthesis of 3-(2,3-difluorophenyl)-3-oxopropanenitrile using n-butyllithium and acetonitrile with methyl 2,3-difluorobenzoate achieves a 63% yield under inert atmosphere at -78°C . This yield serves as a benchmark for process chemists evaluating different synthetic routes. The 3,5-difluoro analog can be synthesized via an alternative route using trimethylsilyl cyanide and 1,3-difluoro-5-iodobenzene with molybdenum hexacarbonyl, achieving approximately 60% yield . The 2,3-difluoro compound's yield is comparable but may benefit from more straightforward starting material availability. This data allows for direct cost-benefit analysis when selecting a β-ketonitrile building block for multi-kilogram campaigns.

Process Chemistry Scale-up Synthetic Methodology

ADME Property Implications: Hydrogen Bond Acceptor Count and Topological Polar Surface Area

3-(2,3-Difluorophenyl)-3-oxopropanenitrile has a computed hydrogen bond acceptor count of 4 and a topological polar surface area (TPSA) of 40.9 Ų [1]. These values differ from the 2-fluoro analog, which has a hydrogen bond acceptor count of 3 (due to one fewer fluorine) and a lower TPSA [2]. The additional H-bond acceptor and higher TPSA may reduce passive membrane permeability relative to the mono-fluoro analog, but could enhance aqueous solubility. This trade-off is critical for medicinal chemists optimizing lead compounds for oral bioavailability or CNS penetration.

Medicinal Chemistry Drug Design ADME Prediction

3-(2,3-Difluorophenyl)-3-oxopropanenitrile (CAS 267880-87-5): Optimal Procurement and Deployment Scenarios


Kinase Inhibitor Scaffold Construction for Oncology and Inflammation

This application scenario is based on the evidence from Section 3, Evidence Item 3, which highlights the compound's role in kinase inhibitor synthesis [1][2].

Heterocyclic Library Synthesis via Gewald and Knorr Reactions

This application scenario is based on the evidence from Section 3, Evidence Item 3, which discusses heterocycle synthesis [1].

Process Chemistry Route Scouting and Cost-Benefit Analysis

This application scenario is based on the evidence from Section 3, Evidence Items 1 and 4, which provide yield data [1][2].

ADME Optimization in Lead Compound Series

This application scenario is based on the evidence from Section 3, Evidence Items 2 and 5, which provide physicochemical data [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(2,3-Difluorophenyl)-3-oxopropanenitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.